molecular formula C17H12ClFN2O4 B2760734 N1-([2,3'-bifuran]-5-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide CAS No. 2034489-01-3

N1-([2,3'-bifuran]-5-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide

Cat. No. B2760734
CAS RN: 2034489-01-3
M. Wt: 362.74
InChI Key: OHJUNDWWGQPEHV-UHFFFAOYSA-N
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Description

The compound “N1-([2,3’-bifuran]-5-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide” is an organic compound containing a furan ring, a phenyl ring, and an oxalamide group. Furan is a heterocyclic compound with a 5-membered aromatic ring with four carbon atoms and one oxygen. The phenyl group is a functional group that consists of six carbon atoms bonded in a hexagonal planar ring. The oxalamide group is a functional group consisting of two amide groups connected to the same carbonyl carbon .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The furan and phenyl rings are likely to be planar due to the nature of their bonding. The oxalamide group could introduce some degree of polarity to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the furan, phenyl, and oxalamide groups. The furan ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The phenyl group can also undergo electrophilic substitution. The oxalamide group might be susceptible to hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its polarity, size, and functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis Approaches

  • Novel Acid-Catalyzed Rearrangement for Synthesis : A novel approach to synthesize N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which are related to the chemical structure of N1-([2,3'-bifuran]-5-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide, has been developed. This method involves an acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes and has proven to be operationally simple and high yielding. This technique provides a new pathway for creating similar oxalamide compounds (Mamedov et al., 2016).

Catalytic Applications

  • Copper-Catalyzed Coupling Reactions : Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been identified as an effective catalyst system for Goldberg amidation, particularly with less reactive (hetero)aryl chlorides. This catalytic system showcases the potential for similar oxalamide compounds in facilitating diverse and complex chemical reactions (De, Yin, & Ma, 2017).

Molecular Interaction Studies

  • DNA-Binding Properties and Cytotoxic Activities : Binuclear copper(II) complexes bridged by a similar oxalamide ligand showed potent anticancer activities and the ability to interact with DNA. These complexes demonstrate the potential for oxalamide derivatives in the field of medicinal chemistry, particularly for their DNA-binding properties and potential therapeutic applications (Li et al., 2012).

Chemical Sensor Development

  • Fluorescent Probes for Temperature Monitoring : Fluorophores structurally related to oxalamides have been used to develop temperature-dependent emission spectra for monitoring temperatures in various organic solvents. This application highlights the potential of oxalamide derivatives in the creation of sensitive and precise chemical sensors (Lou, Hatton, & Laibinis, 1997).

Antitumor Agent Studies

  • Development of Oral Fluorouracil Antitumor Drug : S-1, an oral fluorouracil antitumor drug, has been developed combining three pharmacological agents, one of which involves a component structurally related to oxalamide. S-1 is used in treating various cancers and represents the potential of oxalamide derivatives in pharmaceutical formulations (Hirata et al., 1999).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[[5-(furan-3-yl)furan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O4/c18-13-7-11(1-3-14(13)19)21-17(23)16(22)20-8-12-2-4-15(25-12)10-5-6-24-9-10/h1-7,9H,8H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJUNDWWGQPEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C(=O)NCC2=CC=C(O2)C3=COC=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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